An In-depth Technical Guide to 6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A Promising CFTR Potentiator
An In-depth Technical Guide to 6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A Promising CFTR Potentiator
Introduction
6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a fluorinated derivative of the tetrahydro-γ-carboline scaffold, has emerged as a molecule of significant interest in the field of medicinal chemistry. This interest is primarily driven by its potent activity as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][3] Cystic fibrosis (CF) is a debilitating genetic disorder caused by mutations in the CFTR gene, leading to the production of dysfunctional CFTR protein, a chloride ion channel.[1][2][4] The malfunction of this channel results in the accumulation of thick, sticky mucus in various organs, particularly the lungs and digestive system.
Small molecules that can rescue the function of mutant CFTR, known as CFTR modulators, represent a cornerstone of modern CF therapy.[1][5] These modulators are broadly classified as correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the channel gating function of the CFTR protein already present at the cell membrane.[1][5][6] 6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has been identified as a potent CFTR potentiator, demonstrating the potential to restore chloride ion flux in cells expressing mutant CFTR.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of this promising therapeutic candidate.
Chemical Structure and Physicochemical Properties
The core structure of 6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a tetracyclic system consisting of a fluorinated indole ring fused to a tetrahydropyridine ring. This structural motif is also known as a tetrahydro-γ-carboline.[2][7] The fluorine atom at the 6-position of the indole ring is a key feature that has been shown to significantly influence the molecule's biological activity.[1][3] The introduction of fluorine can modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[8][9]
Chemical Structure:
Caption: Chemical structure of 6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | [10] |
| Molecular Formula | C₁₁H₁₂N₂ | [10] |
| Molecular Weight | 172.23 g/mol | [10] |
| CAS Number | 6208-60-2 | [10] |
| XLogP3 | 1.5 | [10] |
| Hydrogen Bond Donor Count | 2 | [10] |
| Hydrogen Bond Acceptor Count | 1 | [10] |
| Rotatable Bond Count | 0 | [10] |
Note: The properties listed above are for the parent, non-fluorinated compound. The addition of a fluorine atom is expected to increase the molecular weight and lipophilicity (logP).
Spectroscopic Data:
Detailed experimental spectroscopic data (NMR, IR, MS) for 6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole are not publicly available. However, based on the known spectra of related indole and tetrahydro-β-carboline derivatives, the following characteristic signals would be expected:
-
¹H NMR: Signals corresponding to the aromatic protons on the indole ring, with splitting patterns influenced by the fluorine substituent. Aliphatic protons of the tetrahydropyridine ring would appear as multiplets in the upfield region. The N-H protons would likely appear as broad singlets.
-
¹³C NMR: Aromatic carbons would resonate in the downfield region, with the carbon atom directly bonded to fluorine exhibiting a characteristic large one-bond C-F coupling constant. Aliphatic carbons would appear in the upfield region.
-
¹⁹F NMR: A singlet corresponding to the fluorine atom at the 6-position.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely involve the cleavage of the tetrahydropyridine ring.
Synthesis of 6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
The synthesis of the tetrahydro-γ-carboline scaffold is often achieved through methods like the Fischer indole synthesis followed by reduction, or the Pictet-Spengler reaction.[11][12] For the synthesis of 6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a plausible synthetic route would involve the Pictet-Spengler reaction between 6-fluorotryptamine and a suitable aldehyde, followed by any necessary functional group manipulations. The Pictet-Spengler reaction is a robust and widely used method for the construction of tetrahydro-β-carboline and related heterocyclic systems.[2][4][13][14]
Proposed Synthetic Protocol (based on general Pictet-Spengler reaction conditions):
This protocol is a representative example and may require optimization for this specific substrate.
Step 1: Pictet-Spengler Cyclization
-
Reactants:
-
Procedure:
-
To a solution of 6-fluorotryptamine hydrochloride in HFIP, add paraformaldehyde.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove the HFIP.
-
The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
-
Causality behind Experimental Choices:
-
6-Fluorotryptamine as the starting material: This provides the necessary fluorinated indole core and the ethylamine side chain required for the cyclization.
-
Paraformaldehyde as the carbonyl source: This is a convenient source of formaldehyde for the reaction, leading to the unsubstituted tetrahydropyridine ring.
-
HFIP as the solvent and catalyst: HFIP is an effective solvent for the Pictet-Spengler reaction, acting as a Brønsted acid to catalyze both the imine formation and the subsequent cyclization.[2][4] It can often lead to high yields under mild conditions.
Biological Activity and Mechanism of Action
The primary biological activity of 6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is its function as a CFTR potentiator.[1][3] In many forms of cystic fibrosis, the CFTR protein is present on the cell surface but exhibits a gating defect, meaning the channel does not open efficiently to allow the passage of chloride ions.[1][6] Potentiators like 6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole bind to the CFTR protein and allosterically modulate its conformation to increase the probability of the channel being in an open state.[1]
The introduction of a fluorine atom at the 6-position of the tetrahydro-γ-carboline scaffold has been shown to be particularly beneficial for its potentiator activity.[1][3] Structure-activity relationship (SAR) studies on a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives revealed that the 6-fluoro analog (compound 20 in the cited study) was one of the most potent compounds identified.[1][3]
Signaling Pathway and Mechanism of Action:
Caption: Proposed mechanism of action for 6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole as a CFTR potentiator.
Experimental Protocols for Evaluation
To assess the efficacy of 6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole as a CFTR potentiator, a common and effective method is the halide-sensitive yellow fluorescent protein (YFP) assay. This cell-based assay allows for the high-throughput screening and characterization of CFTR modulators.
Experimental Workflow: YFP-Based Halide Influx Assay
Caption: Workflow for evaluating CFTR potentiator activity using a YFP-based halide influx assay.
Detailed Methodology:
-
Cell Culture: Fischer Rat Thyroid (FRT) cells stably co-expressing a mutant form of human CFTR (e.g., G551D-CFTR or F508del-CFTR) and a halide-sensitive YFP (H148Q/I152L) are cultured under standard conditions (e.g., 37°C, 5% CO₂ in a humidified incubator).
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.
-
Compound Incubation: The culture medium is replaced with a buffer solution, and the cells are incubated with various concentrations of 6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole for a defined period (e.g., 10-30 minutes) at 37°C.
-
CFTR Activation: CFTR channel activity is stimulated by adding a cAMP agonist, such as forskolin.
-
Halide Addition and Fluorescence Measurement: The plate is transferred to a fluorescence plate reader. A solution containing a halide that quenches YFP fluorescence (e.g., sodium iodide) is injected into each well, and the fluorescence intensity is monitored over time.
-
Data Analysis: The initial rate of fluorescence quenching is proportional to the rate of halide influx through the CFTR channels. These rates are plotted against the concentration of the test compound to generate a dose-response curve, from which the EC₅₀ value (the concentration at which 50% of the maximal response is observed) can be calculated.
Conclusion
6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole stands out as a potent CFTR potentiator with a promising chemical scaffold for the development of novel therapeutics for cystic fibrosis. Its efficacy highlights the importance of the tetrahydro-γ-carboline core and the strategic placement of a fluorine atom to enhance biological activity. While further studies are needed to fully characterize its physicochemical properties, pharmacokinetic profile, and in vivo efficacy, the existing data strongly support its continued investigation as a potential drug candidate. The synthetic accessibility of this compound class, coupled with its demonstrated biological activity, makes it an attractive area for further research and development in the quest for more effective treatments for cystic fibrosis.
References
- Mills, C. E., et al. (2010). Design and Synthesis of a Hybrid Potentiator-Corrector Agonist of the Cystic Fibrosis Mutant Protein ΔF508-CFTR. ACS Medicinal Chemistry Letters, 1(5), 215–219.
- Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11094–11113.
- Jiang, B., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). RSC Advances, 4(55), 29246–29253.
- Rowe, S. M., & Verkman, A. S. (2013). Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators. Cold Spring Harbor Perspectives in Medicine, 3(7), a009761.
-
Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry. Available at: [Link]
-
Cystic Fibrosis News Today. CFTR Potentiators. Available at: [Link]
- Gondru, R., et al. (2017).
-
Jiang, B., et al. (2014). Simple and efficient synthesis of tetrahydro-β-carbolines via the Pictet–Spengler reaction in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). RSC Advances. Available at: [Link]
-
Gondru, R., et al. (2017). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: [Link]
-
PubChem. 1H,2H,3H,4H,5H-pyrido[4,3-b]indole. Available at: [Link]
-
PubChem. 1h-pyrido(4,3-b)indole, 6-bromo-2,3,4,5-tetrahydro-, hcl salt. Available at: [Link]
-
Royal Society of Chemistry. Supporting information. Available at: [Link]
-
ResearchGate. Synthesis of 1,3-substituted b-carboline derivatives. Available at: [Link]
- Wang, Y., et al. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journal of Organic Chemistry, 17, 1538–1546.
- Zhang, W., et al. (2016). Recent developments on synthesis and biological activities of γ-carboline. European Journal of Medicinal Chemistry, 157, 1047–1060.
-
PubChem. 6-Fluoroindole. Available at: [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.
-
Zhang, W., et al. (2018). Recent developments on synthesis and biological activities of γ-carboline. European Journal of Medicinal Chemistry. Available at: [Link]
- Sokolov, D. N., et al. (2018). Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. Russian Chemical Bulletin, 67(11), 2103–2109.
-
Chem-Impex. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Available at: [Link]
-
PubChem. 1H,2H,3H,4H,5H-pyrido[4,3-b]indole. Available at: [Link]
- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
-
Cheméo. Chemical Properties of 1H-Indole, 2,3-dihydro-. Available at: [Link]
- Smith, F. A. (1970). Biological Properties of Selected Fluorine-Containing Organic Compounds. In Handbook of Experimental Pharmacology (Vol. 20/2, pp. 253–408). Springer.
-
Cheméo. Chemical Properties of 1H-Indole, 2,3-dihydro-1-methyl-. Available at: [Link]
-
PubChem. 1H,2H,3H,4H,5H-pyrido[4,3-b]indole. Available at: [Link]
-
Cheméo. Chemical Properties of 1H-Indole, 2,3-dihydro-. Available at: [Link]
Sources
- 1. Structure-based discovery of CFTR potentiators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Simple and efficient synthesis of tetrahydro-β-carbolines via the Pictet–Spengler reaction in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 7. Recent developments on synthesis and biological activities of γ-carboline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorinated terpenoids and their fluorine-containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physicochemical Nature of Perfluoroalkyl Compounds Induced by Fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1H,2H,3H,4H,5H-pyrido[4,3-b]indole | C11H12N2 | CID 723230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Heteroaromatic Compounds: Indoles and 6-Membered Rings [chem-is-you.blogspot.com]
- 13. researchgate.net [researchgate.net]
- 14. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
